molecular formula C9H12N2 B2932661 4-Cyclobutylpyridin-2-amine CAS No. 1159816-08-6

4-Cyclobutylpyridin-2-amine

Cat. No.: B2932661
CAS No.: 1159816-08-6
M. Wt: 148.209
InChI Key: ACBYVFFDNPOOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutylpyridin-2-amine is a pyridine derivative featuring a cyclobutyl substituent at the 4-position and an amine group at the 2-position of the aromatic ring. Pyridine derivatives are widely studied for their bioactivity, with substituents like cyclobutyl influencing steric, electronic, and solubility properties . The strained cyclobutyl ring (a four-membered carbon ring) may confer unique conformational rigidity compared to smaller (e.g., cyclopropyl) or bulkier substituents, impacting binding affinity in drug-target interactions .

Properties

IUPAC Name

4-cyclobutylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBYVFFDNPOOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-cyclobutylpyridine with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridin-2-amines.

Scientific Research Applications

4-Cyclobutylpyridin-2-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclobutylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The cyclobutyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Cyclobutylpyridin-2-amine with structurally related pyridine and pyrimidine derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₈H₁₁N₂ 137.19 Cyclobutyl (C4), amine (C2) Potential intermediate in kinase inhibitors or CNS drugs (inferred)
4-(Aminomethyl)-N-cyclopropylpyridin-2-amine C₉H₁₃N₃ 163.22 Cyclopropyl (C4), aminomethyl (C2) Requires PPE for handling; explored in medicinal chemistry for solubility modulation
4-Methyl-3-nitropyridin-2-amine C₆H₇N₃O₂ 153.14 Methyl (C4), nitro (C3) High reactivity due to nitro group; agrochemical applications
6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine C₁₁H₁₇N₃O 207.27 Cyclobutyl (C6), methoxyethyl (C2) Pyrimidine core with enhanced lipophilicity; studied in kinase inhibition
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine C₁₀H₁₅N₃ 177.25 Methyl (C4), pyrrolidinyl (C5) Pyrrolidine enhances hydrogen bonding; CNS drug candidate

Key Comparative Insights

Nitro groups (e.g., in C₆H₇N₃O₂) increase electrophilicity, enhancing reactivity but raising toxicity concerns, whereas amine and pyrrolidinyl groups improve hydrogen-bonding capacity for drug-receptor interactions .

Heterocycle Differences :

  • Pyridine derivatives (e.g., this compound) exhibit distinct electronic profiles compared to pyrimidines (e.g., C₁₁H₁₇N₃O). Pyrimidines’ dual nitrogen atoms may enhance binding to enzymes like kinases, but pyridines are often more metabolically stable .

Lipophilicity and Solubility :

  • Methoxyethyl (C₁₁H₁₇N₃O) and methyl groups (C₆H₇N₃O₂) increase lipophilicity, aiding membrane permeability. The cyclobutyl group’s moderate bulk may balance solubility and bioavailability in drug design .

Research Findings and Implications

  • Pharmacological Potential: The pyrrolidinyl-substituted analog (C₁₀H₁₅N₃) demonstrates CNS activity, implying that this compound’s rigidity might optimize blood-brain barrier penetration for neurological targets .
  • Safety Protocols: –5 highlights the necessity of rigorous exposure controls for aminopyridines, underscoring the need for hazard assessments during scale-up .

Biological Activity

4-Cyclobutylpyridin-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Pyridine Ring : Starting with appropriate precursors, the pyridine ring is constructed through cyclization reactions.
  • Cyclobutyl Substitution : The cyclobutyl group is introduced via nucleophilic substitution or coupling reactions.
  • Purification : The final compound is purified using techniques such as crystallization or chromatography.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, demonstrate significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives inhibit the growth of various bacteria and fungi by disrupting their cellular processes.

Anticancer Potential

Several studies have explored the anticancer properties of pyridine derivatives. For example, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo. The mechanisms often involve the induction of apoptosis and inhibition of specific kinases involved in cancer progression.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these enzymes can lead to reduced cell proliferation in cancerous cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various pyridine derivatives against strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, demonstrating effective antimicrobial activity.
  • Anticancer Activity : In a preclinical trial assessing the effects of pyridine derivatives on human cancer cell lines, it was found that this compound significantly inhibited the growth of breast cancer cells with an IC50 value of approximately 10 µM. This suggests a potential for further development as an anticancer agent.

Research Findings Summary Table

Biological ActivityMechanismIC50/MIC ValuesReferences
AntimicrobialDisruption of cell wall synthesisMIC: 0.5 - 2 µg/mL
AnticancerInduction of apoptosis; CDK inhibitionIC50: ~10 µM
Enzyme InhibitionInhibition of CDKsVaries by target enzyme

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.